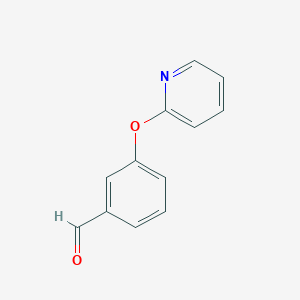
3-(Pyridin-2-yloxy)benzaldehyde
Descripción general
Descripción
3-(Pyridin-2-yloxy)benzaldehyde is a chemical compound with the molecular formula C12H9NO2. It has a molecular weight of 199.21 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 3-(Pyridin-2-yloxy)benzaldehyde is 1S/C12H9NO2/c14-9-10-4-3-5-11(8-10)15-12-6-1-2-7-13-12/h1-9H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
3-(Pyridin-2-yloxy)benzaldehyde is a white to yellow solid . It has a melting point of 115-116 °C . The density of this compound is 1.207g/cm3 . Its boiling point is 362.8ºC at 760 mmHg .Aplicaciones Científicas De Investigación
Biocompatible Chemosensors for pH Discrimination
3-(Pyridin-2-yloxy)benzaldehyde derivatives have been used in the development of biocompatible fluorescent chemosensors for pH. These chemosensors show significant fluorescence intensity changes across different pH levels, enabling them to distinguish between normal cells and cancer cells, as cancer cells exhibit a different pH range compared to normal cells. This application is significant in cancer research and diagnostic methods (Dhawa et al., 2020).
Catalyst in Organic Reactions
3-(Pyridin-2-yloxy)benzaldehyde and its analogs play a role as intermediates or catalysts in various organic reactions. For example, they are involved in the Suzuki cross-coupling reaction, which is crucial for forming carbon-carbon bonds in organic chemistry. This process is essential for synthesizing complex organic compounds, including pharmaceuticals and agrochemicals (Wang et al., 2014).
Synthesis of Complex Organic Structures
The compound is instrumental in the synthesis of complex organic structures like pyrano[3,2-c]pyridine scaffolds. These structures have promising applications in biomedical fields due to their functional properties (Elinson et al., 2018).
Electrochemical Applications
In electrochemistry, derivatives of 3-(Pyridin-2-yloxy)benzaldehyde have been used to create electrochemically active materials. These materials exhibit catalytic activity for specific chemical reactions, such as the oxidation of benzyl alcohol to benzaldehyde, an essential reaction in organic synthesis (Lu et al., 2014).
Luminescence Studies
3-(Pyridin-2-yloxy)benzaldehyde derivatives have been explored in luminescence studies. These compounds can form complexes that exhibit strong luminescence, useful in developing new materials for optoelectronic applications (Gusev et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
3-pyridin-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-9-10-4-3-5-11(8-10)15-12-6-1-2-7-13-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXYNKLOBXMTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370694 | |
| Record name | 3-(Pyridin-2-yloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-yloxy)benzaldehyde | |
CAS RN |
137386-78-8 | |
| Record name | 3-(Pyridin-2-yloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

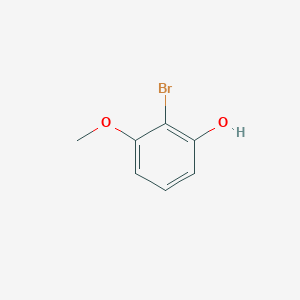

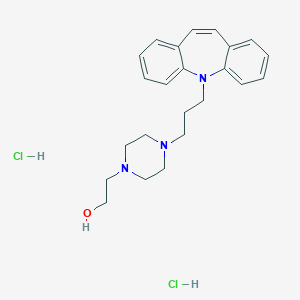
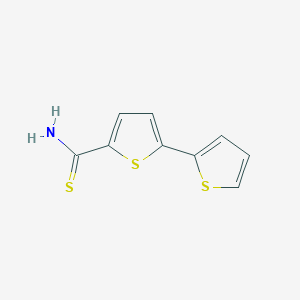
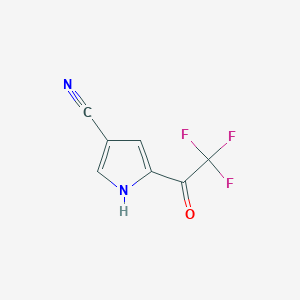
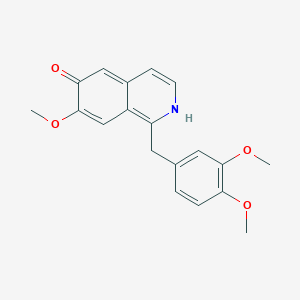
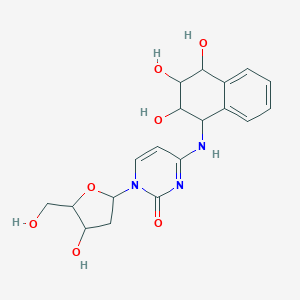
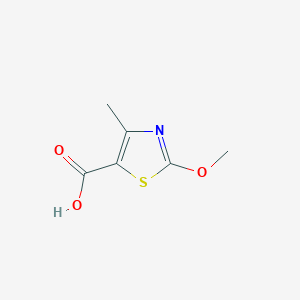
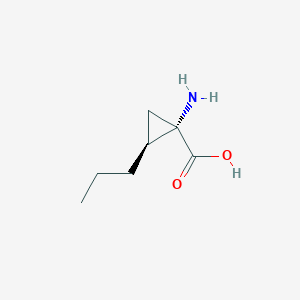
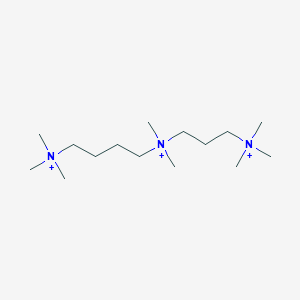
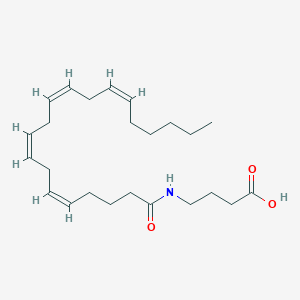
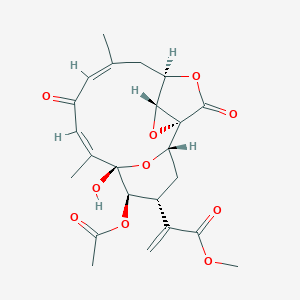
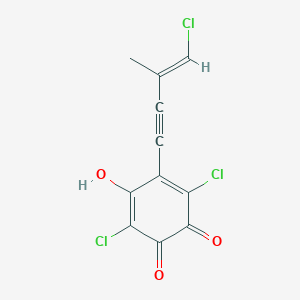
![(1R,6R)-9-methyl-9-azabicyclo[4.2.1]nonan-2-one](/img/structure/B164634.png)